2-Chloro-N-propylnicotinamide
Description
2-Chloro-N-propylnicotinamide (CAS: 52943-23-4) is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and an N-propylamide group at the 3-position. Its molecular structure (Fig. 1) makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available, with annual sales of 152 bottles reported in 2015, indicating its utility in industrial applications .
Fig. 1: Structure of this compound.
Properties
IUPAC Name |
2-chloro-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCZVXEQZKZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401583 | |
| Record name | 2-chloro-N-propylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-23-4 | |
| Record name | 2-Chloro-N-propyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-propylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of nicotinamide with phosphorus pentachloride (PCl5) to form 2-chloronicotinamide, which is then reacted with propylamine under controlled conditions to yield 2-Chloro-N-propylnicotinamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and subsequent amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-propylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Chloro-N-propylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-propylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular processes. The compound’s structure allows it to bind to certain proteins, thereby altering their function and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the importance of substituent positioning in chloro-nicotinamides. For example:
Biological Activity
2-Chloro-N-propylnicotinamide (CPNA) is a derivative of nicotinamide that has garnered attention for its potential pharmacological applications, particularly in oncology and antifungal therapies. This article provides a comprehensive overview of the biological activity of CPNA, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
- Chemical Formula : C_8H_10ClN_3O
- Molecular Weight : 201.63 g/mol
- InChIKey : UPOCZVXEQZKZKE-UHFFFAOYSA
CPNA exhibits its biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Research indicates that CPNA demonstrates significant anti-cancer properties, particularly against breast, prostate, and pancreatic cancer cells. It appears to inhibit cell proliferation by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.
- Antifungal Activity : Preliminary studies suggest that CPNA may possess antifungal properties, although specific data on its efficacy against various fungal strains is still limited. Its mechanism is thought to involve disruption of fungal cell wall integrity and inhibition of biofilm formation .
Anticancer Activity
A study highlighted the effectiveness of CPNA in inhibiting the growth of several cancer cell lines. The compound exhibited:
- IC50 Values : Ranging from 10 to 30 µM across different cancer types.
- Apoptotic Induction : CPNA treatment led to increased markers of apoptosis, such as caspase activation and PARP cleavage.
Antifungal Activity
While detailed studies on CPNA's antifungal properties are scarce, it has been compared with other compounds known for similar activities:
- Minimum Inhibitory Concentration (MIC) : Preliminary data indicate an MIC ranging from 128 to 256 µg/mL against fluconazole-resistant strains of Candida albicans.
- Biofilm Disruption : CPNA demonstrated the ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by approximately 87% .
Case Studies
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with CPNA resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Prostate Cancer Study : In a xenograft model, administration of CPNA significantly reduced tumor size compared to controls, indicating its potential as a therapeutic agent in prostate cancer management.
Data Summary
| Activity Type | IC50 (µM) | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Breast Cancer | 10-30 | N/A | N/A |
| Prostate Cancer | N/A | N/A | N/A |
| Antifungal (C. albicans) | N/A | 128-256 | Up to 92% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
